Synthesis of Antibacterial Derivatives via Suzuki Coupling
N-(4-bromo-3-methylphenyl)benzamide serves as the critical starting material for synthesizing N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which is then diversified via Suzuki-Miyaura cross-coupling to generate a library of potent antibacterial agents. The synthesis of the core pyrazine carboxamide intermediate proceeds with a high yield of 83% [1]. This contrasts with the unstated or lower yields typical for analogous transformations on alternative scaffolds where no quantitative data is reported. The resulting derivatives demonstrate significant potency against Extensively Drug-Resistant (XDR) Salmonella Typhi.
| Evidence Dimension | Synthetic yield of core intermediate for derivative library synthesis |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | Unstated yields for analogous transformations on alternative benzamide scaffolds in the same context. |
| Quantified Difference | Not calculable; a specific, high yield is reported for this compound where no comparative data exists for its closest analogs. |
| Conditions | Reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline using DCC/DMAP. |
Why This Matters
A high synthetic yield is crucial for the cost-effective, scalable production of derivative libraries for biological screening and drug discovery.
- [1] Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. View Source
